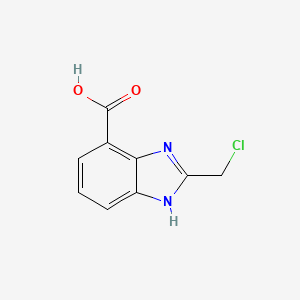
2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a chloromethyl group at the 2-position and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a dehydrating agent, such as polyphosphoric acid, to form the benzimidazole ring. The resulting intermediate is then chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions to introduce the chloromethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted benzimidazole derivatives with various functional groups.
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole derivatives with reduced carboxylic acid groups.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1H-benzimidazole-4-carboxylic acid: Similar structure but with a methyl group instead of a chloromethyl group.
2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
2-(Aminomethyl)-1H-benzimidazole-4-carboxylic acid: Similar structure but with an aminomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c10-4-7-11-6-3-1-2-5(9(13)14)8(6)12-7/h1-3H,4H2,(H,11,12)(H,13,14) |
Clave InChI |
SZTOONPCOSQBCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC(=N2)CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



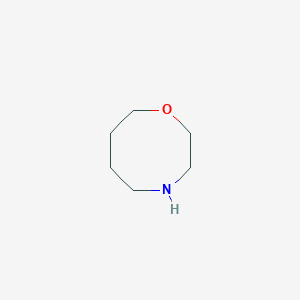
![{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B12111513.png)
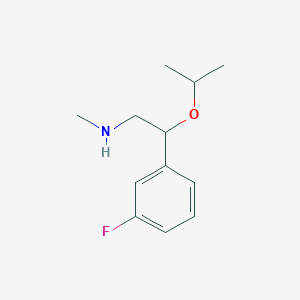

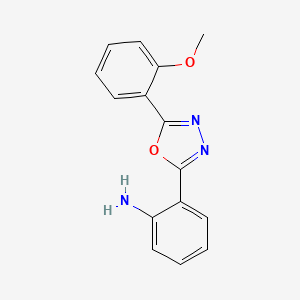


![7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12111538.png)

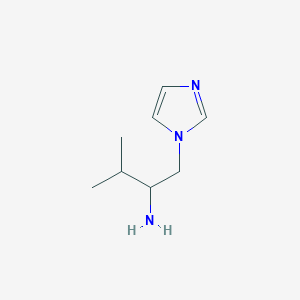
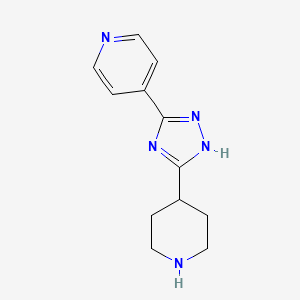
![2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12111559.png)
![1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid](/img/structure/B12111569.png)
